An In-depth Technical Guide to the Chemical Properties of Undecanoic acid-d21
An In-depth Technical Guide to the Chemical Properties of Undecanoic acid-d21
For Researchers, Scientists, and Drug Development Professionals
Undecanoic acid-d21 is the deuterated analog of undecanoic acid, a saturated fatty acid. Its isotopic labeling makes it an invaluable tool in metabolic research, particularly in studies involving lipid metabolism and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of its chemical properties, applications, and a general experimental workflow for its use.
Core Chemical and Physical Properties
The fundamental properties of Undecanoic acid-d21 are summarized below. These values are compiled from various chemical suppliers and databases.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoic acid | [1][2] |
| Synonyms | Undecanoate-d21; Hendecanoic acid-d21; Perdeuteroundecanoic acid | [3][4][5] |
| CAS Number | 60658-40-4 | [3][4][5] |
| Molecular Formula | C₁₁HD₂₁O₂ | [2][3][4] |
| Molecular Weight | 207.42 g/mol | [1][3][4] |
| Unlabeled CAS No. | 112-37-8 | [4] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source(s) |
| Monoisotopic Mass | 207.293791605 Da | [1] |
| XLogP3 | 3.7 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 121 | [1] |
| Deuterium Enrichment | ≥98% | [6] |
| Purity | ≥95% | [2] |
For comparison, the properties of unlabeled undecanoic acid are provided in the table below.
Table 3: Properties of Unlabeled Undecanoic Acid (CAS: 112-37-8)
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₂ | [7][8] |
| Molecular Weight | 186.29 g/mol | [7][8] |
| Melting Point | 28-31 °C | [7][8] |
| Boiling Point | 228 °C at 160 mm Hg | [8] |
| Physical Description | White crystalline solid | [7] |
| Solubility | Insoluble in water; soluble in alcohol, ether, and oils | [7][9] |
Applications in Research and Development
Undecanoic acid-d21 serves as a crucial tool in various research applications due to its isotopic labeling. The primary applications include:
-
Internal Standard: It is widely used as an internal standard for the quantification of endogenous undecanoic acid in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5]
-
Metabolic Tracer: This deuterated compound can be used as a tracer to study the metabolism of undecanoic acid and its incorporation into various lipid pathways in vivo and in vitro.[2][5] The heavy isotope labeling allows for precise tracking of the molecule and its metabolic products.[2]
The unlabeled form, undecanoic acid, is a naturally occurring medium-chain fatty acid with known antifungal properties.[3][9][10] It has been shown to inhibit the production of certain enzymes in fungi and interfere with their phospholipid biosynthesis.[3][5] Studies on undecanoic acid's biological activity often utilize its deuterated form for accurate quantification and metabolic profiling.[10][11]
General Experimental Protocol: Use as an Internal Standard in Mass Spectrometry
The following is a generalized methodology for the use of Undecanoic acid-d21 as an internal standard for the quantification of undecanoic acid in a biological matrix (e.g., plasma, tissue homogenate).
1. Preparation of Standard Solutions:
- Prepare a stock solution of Undecanoic acid-d21 in a suitable organic solvent (e.g., methanol, acetonitrile).
- Create a series of working standard solutions by diluting the stock solution.
- Similarly, prepare a stock solution and a series of calibration standards of unlabeled undecanoic acid.
2. Sample Preparation:
- Thaw biological samples on ice.
- To a known volume or weight of the sample, add a precise amount of the Undecanoic acid-d21 internal standard working solution.
- Perform a lipid extraction using a standard method such as a Folch or Bligh-Dyer extraction, or a simple protein precipitation with a cold organic solvent.
- Evaporate the organic solvent under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
3. Chromatographic and Mass Spectrometric Analysis:
- For LC-MS:
- Inject the reconstituted sample onto a reverse-phase C18 column.
- Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Detect the parent and product ions for both undecanoic acid and Undecanoic acid-d21 using multiple reaction monitoring (MRM) in negative ion mode.
- For GC-MS:
- Derivatize the fatty acids to make them more volatile (e.g., using BSTFA to form trimethylsilyl esters).
- Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms).
- Use a temperature gradient to separate the analytes.
- Monitor characteristic ions for the derivatized forms of undecanoic acid and Undecanoic acid-d21.
4. Data Analysis:
- Integrate the peak areas for both the analyte (undecanoic acid) and the internal standard (Undecanoic acid-d21).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of undecanoic acid in the biological samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Below are diagrams illustrating the structure and a typical experimental workflow for Undecanoic acid-d21.
Caption: Workflow for quantitative analysis using an internal standard.
Safety and Handling
While specific safety data for Undecanoic acid-d21 is not extensively detailed, the safety data sheet (SDS) for unlabeled undecanoic acid indicates that it can cause skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.[13]
Storage: Undecanoic acid-d21 is typically stored at room temperature and is stable for more than 5 years under these conditions.[6] Some suppliers recommend storage at -20°C. Always refer to the supplier's instructions for optimal storage conditions.
References
- 1. Undecanoic-d21 acid(9CI) | C11H22O2 | CID 54541619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Undecanoic acid-d21 - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 3. glpbio.com [glpbio.com]
- 4. Undecanoic-d21 Acid | CAS 60658-40-4 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Undecanoic acid-d21 | FB Reagents [fbreagents.com]
- 7. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hendecanoic acid | 112-37-8 [chemicalbook.com]
- 9. Undecanoic Acid: A High-Performance Fatty Acid for Industrial and Pharmaceutical Use - Acme Synthetic Chemicals [acmechem.com]
- 10. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
